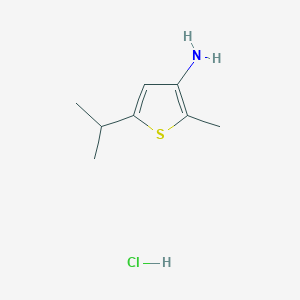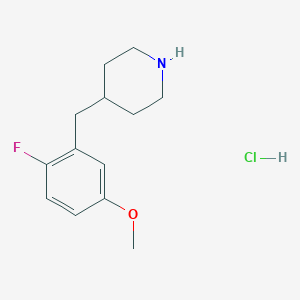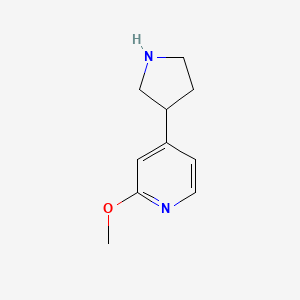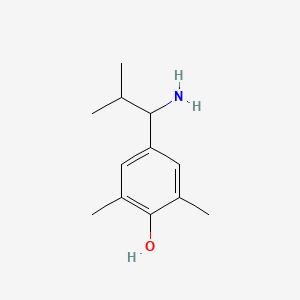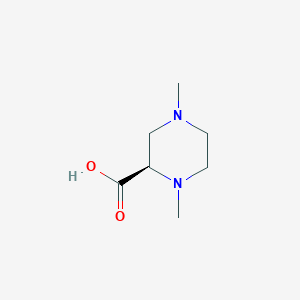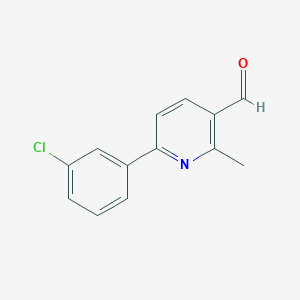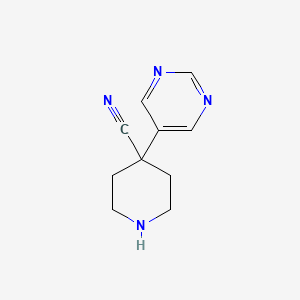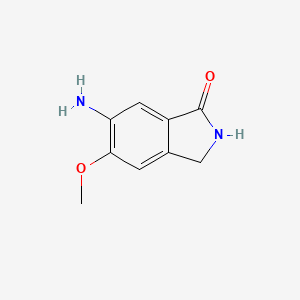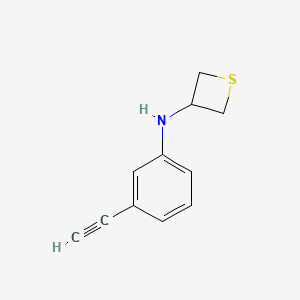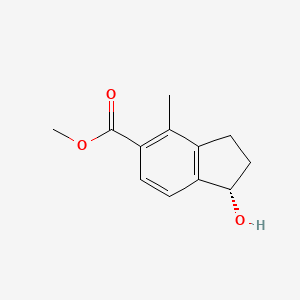
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy and carboxylate ester groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate exerts its effects depends on its interaction with molecular targets. The hydroxy and carboxylate ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl ester group, which can affect its reactivity and applications.
4-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks both the hydroxy and ester groups, resulting in different chemical properties.
Uniqueness
Methyl (S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a valuable compound for further study.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl (1S)-1-hydroxy-4-methyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-7-8-5-6-11(13)10(8)4-3-9(7)12(14)15-2/h3-4,11,13H,5-6H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
XSQLGDJNLLZRNR-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1CC[C@@H]2O)C(=O)OC |
Kanonische SMILES |
CC1=C(C=CC2=C1CCC2O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


